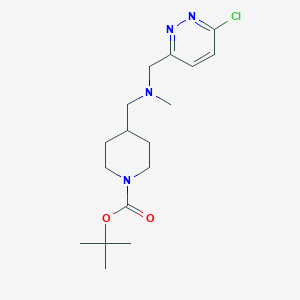

tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate (molecular formula: C₁₇H₂₅ClN₄O₂; molecular weight: 352.87 g/mol) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a chloropyridazinylmethyl-methylamino substituent at the 4-position . This compound is cataloged as a building block in organic synthesis, suggesting its utility in drug discovery or materials science .

Properties

IUPAC Name |

tert-butyl 4-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-9-7-13(8-10-22)11-21(4)12-14-5-6-15(18)20-19-14/h5-6,13H,7-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBRTTWZTOASNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)CC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound exhibits significant biological activity, which has been the subject of various studies. Its structure includes a piperidine ring, a tert-butyl ester group, and a chloropyridazine moiety, which are crucial for its pharmacological properties.

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- CAS Number : 544696-24-4

- Molecular Weight : 273.75 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridazine moiety is believed to facilitate binding to these targets, while the piperidine ring enhances the compound's stability and bioavailability. The exact pathways and targets can vary, depending on the application context.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation through modulation of specific signaling pathways.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its utility in treating infections.

- CNS Activity : Due to its structural similarity to other piperidine derivatives known for central nervous system (CNS) effects, it may also exhibit neuropharmacological properties.

Data Table of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Antimicrobial | Activity against bacterial strains | |

| CNS Activity | Potential neuropharmacological effects |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the chloropyridazine moiety have been shown to enhance or diminish activity, emphasizing the need for further investigation into optimal structural configurations.

Comparison with Similar Compounds

Pyridazine vs. Pyrazine/Pyrimidine Derivatives

- tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (): Replaces the pyridazine ring with pyrazine (two adjacent nitrogen atoms).

- tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (): Features a pyrimidine ring with a cyclopropylamino group. Pyrimidine’s meta-nitrogen arrangement may enhance hydrogen-bonding interactions compared to pyridazine’s ortho-nitrogens .

Piperidine vs. Piperazine Derivatives

- tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid (): Substitutes piperidine with piperazine, introducing an additional nitrogen. Piperazine’s basicity and conformational flexibility could influence solubility and target engagement .

Substituent Variations and Functional Groups

Chlorinated Aromatic Systems

- tert-Butyl 4-(3,4-dichloroanilino)-piperidine-1-carboxylate (): Incorporates a dichloroaniline group instead of chloropyridazine. The electron-withdrawing chlorines on aniline may reduce aromatic reactivity compared to the heteroaromatic pyridazine .

Methylamino Linkages

- tert-Butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (): Uses a pyrimidoindole-methylamino group.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperidine core. A plausible route includes:

Nucleophilic Substitution : React tert-butyl piperidine-1-carboxylate with a chloropyridazine derivative, leveraging the electrophilic nature of the 6-chloropyridazin-3-yl group.

Methylation : Introduce the methylamino group via reductive amination or alkylation under inert conditions (e.g., NaBHCN or CHI/KCO).

Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .

Purification :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating intermediates.

- Recrystallization : Final product purity can be enhanced using solvents like dichloromethane/hexane .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm) and piperidine protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and detects isotopic patterns from chlorine .

- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Advanced: How does the chloropyridazine moiety influence the compound’s reactivity and stability?

Methodological Answer:

- Reactivity : The 6-chloropyridazine group acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling) for further derivatization. Its electron-withdrawing nature also stabilizes adjacent amines against oxidation .

- Stability Challenges :

- Hydrolysis : The chloropyridazine ring is susceptible to hydrolysis under basic conditions. Stability studies (pH 1–12, 25–40°C) are recommended to identify degradation pathways .

- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; store in amber vials under nitrogen .

Advanced: What strategies address low yields in the final coupling step during synthesis?

Methodological Answer:

Low yields often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Mitigation strategies include:

- Catalytic Optimization : Use Pd catalysts (e.g., Pd(PPh)) for cross-coupling reactions, with ligand screening (XPhos, SPhos) to enhance efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity (e.g., 100°C, 30 min vs. 24 hrs conventional) .

- Byproduct Analysis : LC-MS identifies impurities (e.g., dechlorinated byproducts), guiding solvent/base optimization (switch from DMF to THF or EtN to DIPEA) .

Advanced: How can researchers evaluate the compound’s potential biological activity?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. The chloropyridazine group may chelate ATP-binding site metals .

- Cellular Uptake : Radiolabel the compound with H or C and measure intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Computational Studies :

Advanced: What are the key considerations for developing a stability-indicating analytical method?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (3% HO) to generate degradation products. LC-MS/MS identifies major degradants (e.g., dechlorinated or hydrolyzed species) .

- Method Validation :

- Specificity : Resolve degradants from the parent compound using a C18 column (e.g., 5 µm, 150 mm) with a 0.1% TFA/acetonitrile gradient.

- Linearity : Ensure R > 0.99 over 50–150% of the target concentration .

Advanced: How can contradictory solubility data in different solvents be resolved?

Methodological Answer:

- Solvent Screening : Use a high-throughput solubility platform (e.g., nephelometry) in 96-well plates with DMSO, ethanol, and PBS (pH 7.4).

- Thermodynamic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.